molecular formula C12H14N2O5S B14571528 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine CAS No. 61299-02-3

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine

Cat. No.: B14571528
CAS No.: 61299-02-3
M. Wt: 298.32 g/mol
InChI Key: NTRINDHYWJNBGX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine is an organic compound that belongs to the class of carbamoyl amino acids. This compound is characterized by the presence of a phenylethenesulfonyl group attached to the carbamoyl moiety, which is further linked to the L-alanine amino acid. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

CAS No.

61299-02-3

Molecular Formula

C12H14N2O5S

Molecular Weight

298.32 g/mol

IUPAC Name

(2S)-2-(2-phenylethenylsulfonylcarbamoylamino)propanoic acid

InChI

InChI=1S/C12H14N2O5S/c1-9(11(15)16)13-12(17)14-20(18,19)8-7-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)(H2,13,14,17)/t9-/m0/s1

InChI Key

NTRINDHYWJNBGX-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine typically involves the reaction of L-alanine with a phenylethenesulfonyl carbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine undergoes various types of chemical reactions, including:

    Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The phenylethenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes, leading to inhibition of their activity. This interaction can occur through covalent modification of the enzyme’s active site or through non-covalent interactions that alter the enzyme’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine
  • N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine
  • N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine

Uniqueness

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-alanine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.